
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzene with an appropriate ethoxy-octenyl precursor under controlled conditions. The reaction may be catalyzed by specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include ethylmagnesium bromide and titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as column chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-octanone derivatives, while reduction can produce ethoxy-octane derivatives.
Scientific Research Applications
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The ethoxy and octenyl groups may interact with enzymes or receptors, modulating their activity. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-ethylbenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-chlorobenzene
Uniqueness: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
918540-69-9 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(3-ethoxyoct-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26O/c1-4-6-7-8-17(18-5-2)14-13-16-11-9-15(3)10-12-16/h9-14,17H,4-8H2,1-3H3 |
InChI Key |
JNVPKZCPWYTPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
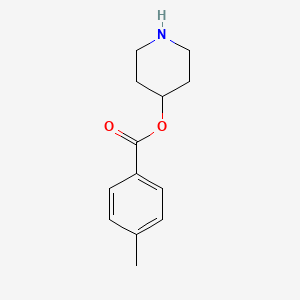
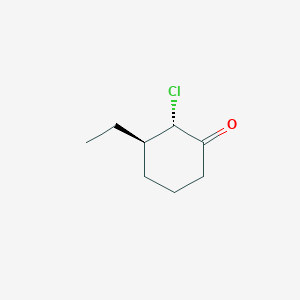
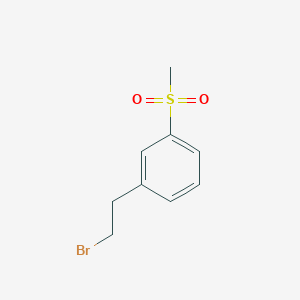
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
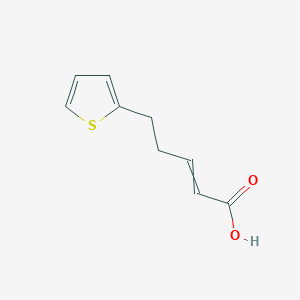
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
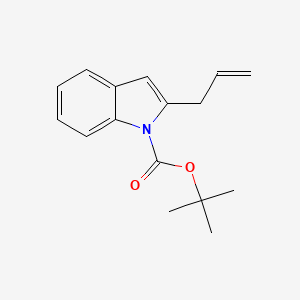

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
